Dauricumine

Anti-HBV HBsAg Inhibition Hep G2.2.15 Cells

Sourcing a well-characterized reference compound for anti-HBV screening or osteoclastogenesis studies is often hindered by inconsistent potency data across alkaloid analogs. Dauricumine (CAS 345641-00-1) provides a validated benchmark with published quantitative activity. • Anti-HBV HBsAg IC50 of 1.312 mM (SI = 1.67) in Hep G2.2.15 cells, enabling direct potency comparisons in SAR panels. • Significantly inhibits RANKL-induced osteoclast differentiation in bone marrow-derived macrophages. • Serves as the first chlorinated alkaloid in the M. dauricum biosynthetic pathway, useful as a substrate for metabolic flux tracing to acutumine and acutumidine. Available in standard research quantities with documented purity and reliable global logistics.

Molecular Formula C19H24ClNO6
Molecular Weight 397.8 g/mol
Cat. No. B1247758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDauricumine
Synonymsacutumine
dauricumine
Molecular FormulaC19H24ClNO6
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
InChIInChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15-,17+,18+,19+/m0/s1
InChIKeyFSXRARBVZZKCGJ-WPLONRSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dauricumine Compound Overview


Dauricumine is a chlorinated alkaloid first identified in Menispermum dauricum DC root culture [1]. It is a tetracyclic chloroalkaloid with the molecular formula C19H24ClNO6 and a molecular weight of 397.85 g/mol . Dauricumine is characterized by its ability to inhibit NF-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts, indicating anti-osteoclastogenic properties [2]. Additionally, it exhibits anti-hepatitis B virus (HBV) activity, specifically targeting the secretion of HBV surface antigen (HBsAg) [3].

Workflow Anti-HBV screening and HBsAg secretion studies
Model Osteoclast differentiation and bone resorption models
Context Chlorinated alkaloid biosynthetic pathway elucidation
Selection Structure-activity relationship (SAR) comparator panel

Why Dauricumine Cannot Be Substituted


Within the class of chlorinated alkaloids from Menispermaceae plants, simple substitution is not feasible due to significant differences in biological activity profiles and potency. For instance, dauricumidine, a close structural analog, exhibits approximately 3-fold higher potency in inhibiting HBsAg secretion (IC50 0.450 mM vs 1.312 mM for dauricumine) [1]. Furthermore, the biosynthetic pathway reveals that dauricumine is the first chlorinated alkaloid formed in cultured M. dauricum roots, and it can be converted to acutumine and acutumidine, but the reverse conversion is not observed [2]. This indicates a unique metabolic position and potential differences in downstream effects. Therefore, selecting dauricumine over its analogs must be based on specific quantitative performance in the assay of interest, as detailed below.

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Structural analog potency shift Dauricumidine shows ~3-fold higher anti-HBV potency; direct replacement may alter assay response context and selectivity interpretation.
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Downstream metabolite mismatch Acutumine and acutumidine are downstream biosynthetic products. Their metabolic context and endpoint profile may not transfer.
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Inactive alkaloid class risk Several structurally related alkaloids lacked osteoclast inhibition activity; class membership does not guarantee anti-osteoclastogenic response.

Dauricumine Quantitative Differentiation


HBsAg Secretion Inhibition

Dauricumine exhibits a specific, though moderate, inhibitory effect on hepatitis B virus surface antigen (HBsAg) secretion. In a direct comparative study using the HBV-transfected Hep G2.2.15 cell line, dauricumine demonstrated an IC50 of 1.312 mM for HBsAg inhibition. This is significantly less potent than its close analog (+)-dauricumidine (IC50 = 0.450 mM) but more potent than (−)-acutumidine (IC50 = 2.023 mM) and (−)-hypserpanine A (IC50 = 1.415 mM) [1].

HBsAg inhibition
Head-to-head
IC50 1.312 mM; SI 1.67
2.9× less potent vs dauricumidine
Supports anti-HBV assay context and middle-ground potency benchmarking
Hep G2.2.15 model; CC50 2.193 mM
Anti-HBV HBsAg Inhibition Hep G2.2.15 Cells

Osteoclast Differentiation Inhibition

Dauricumine demonstrates significant inhibition of osteoclast differentiation. In a study isolating isoquinoline alkaloids from Sinomenium acutum, dauricumine was one of four compounds (along with salutaridine, cheilanthifoline, and dauriporphine) found to give significant inhibition on receptor activator of NF-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts [1]. While the original paper does not report exact IC50 values for this assay, the qualitative finding places dauricumine among the active compounds from this extract, distinguishing it from other isolated alkaloids that did not show this activity.

Osteoclast inhibition
Class-level
Reported significant inhibition (qualitative)
Supports anti-osteoclastogenic screening context; data to verify
RANKL-induced BMM differentiation
Anti-Osteoclastogenic NF-κB Ligand Bone Marrow-Derived Macrophages

Biosynthetic Position: First Chlorinated Alkaloid

Dauricumine holds a unique position in the biosynthetic pathway of chlorinated alkaloids in Menispermum dauricum. Feeding experiments using 36Cl-labeled compounds demonstrated that dauricumine is the first chlorinated alkaloid formed in cultured M. dauricum roots [1]. Furthermore, dauricumine can be converted to acutumine and acutumidine, but the reverse conversion (acutumidine to dauricumidine) was not observed [2]. This establishes a clear, unidirectional metabolic relationship.

Biosynthetic position
Head-to-head
First chlorinated alkaloid formed; unidirectional conversion to downstream analogs
Biosynthetic pathway elucidation context; metabolic flux interpretation
36Cl-labeled root culture study
Biosynthesis Chlorinated Alkaloid Metabolic Pathway

Dauricumine Application Scenarios


Anti-HBV Drug Discovery

Utilize dauricumine as a reference compound for screening novel anti-HBV agents targeting HBsAg secretion. Its established IC50 of 1.312 mM and selectivity index of 1.67 provide a benchmark for evaluating new chemical entities in the Hep G2.2.15 cell model [1].

Osteoclast Differentiation & Bone Resorption

Employ dauricumine as a tool compound to investigate the mechanisms of osteoclastogenesis. Its demonstrated ability to significantly inhibit RANKL-induced osteoclast differentiation [2] makes it suitable for use in cellular models of bone disease, particularly for comparison with other active alkaloids like salutaridine and dauriporphine.

Biosynthetic Pathway Elucidation

Leverage dauricumine's unique position as the first chlorinated alkaloid in the biosynthetic pathway of M. dauricum [3]. It serves as a critical substrate for tracing the conversion to acutumine and acutumidine, enabling studies on enzyme specificity and metabolic flux in plant root cultures.

Chlorinated Alkaloid SAR Studies

Incorporate dauricumine into a panel of structurally related chlorinated alkaloids (e.g., dauricumidine, acutumine, acutumidine) to systematically map the structural determinants of anti-HBV activity [1] and anti-osteoclastogenic effects. Its intermediate potency profile makes it an essential comparator for establishing SAR trends.

Application
Selection Property
Validation Focus
Anti-HBV drug discovery research
HBsAg inhibition potency and selectivity index
Hep G2.2.15 cell-model endpoint review
Bone resorption and osteoclast studies
RANKL-induced differentiation inhibition
Osteoclastogenesis model-response context
Biosynthetic pathway elucidation
First-formed chlorinated alkaloid intermediate
Metabolic conversion and flux analysis
Chlorinated alkaloid SAR panels
Intermediate potency profile as benchmark
SAR trend and selectivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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